1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 94444-78-7
VCID: VC8155709
InChI: InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
SMILES: C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Cl
Molecular Formula: C8H3ClF6O
Molecular Weight: 264.55 g/mol

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

CAS No.: 94444-78-7

Cat. No.: VC8155709

Molecular Formula: C8H3ClF6O

Molecular Weight: 264.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene - 94444-78-7

Specification

CAS No. 94444-78-7
Molecular Formula C8H3ClF6O
Molecular Weight 264.55 g/mol
IUPAC Name 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
Standard InChI Key AIMSEDHNQKTBQO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Cl

Introduction

Overview

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS No. 94444-78-7) is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, trifluoromethoxy, and trifluoromethyl groups. This compound has garnered significant attention in industrial and academic research due to its unique electronic properties, chemical stability, and applications in advanced material synthesis. Below, we present a detailed examination of its chemical identity, synthesis, properties, applications, and toxicological profile, supported by diverse scientific sources.

Chemical Identity and Structural Features

The compound’s molecular formula is C₈H₃ClF₆O, with a molecular weight of 264.55 g/mol . Its IUPAC name derives from the substitution pattern on the benzene ring:

  • Chlorine at position 1.

  • Trifluoromethoxy group (-OCF₃) at position 2.

  • Trifluoromethyl group (-CF₃) at position 4.

The structural formula is represented as:
ClC6H3(OCF3)(CF3)\text{ClC}_6\text{H}_3(\text{OCF}_3)(\text{CF}_3)
Key identifiers include:

  • CAS Registry Number: 94444-78-7 .

  • SMILES Notation: ClC1=C(C(=CC=C1)C(F)(F)F)OC(F)(F)F .

  • InChI Key: PNJSCLOFYSBUMK-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via fluorination reactions or nucleophilic substitution on pre-functionalized benzene derivatives. A common approach involves:

  • Chlorination: Introduction of chlorine to a toluene derivative.

  • Fluorination: Reaction with anhydrous hydrogen fluoride (HF) under catalytic conditions to replace chlorine or hydroxyl groups with fluorine .

  • Etherification: Introduction of the trifluoromethoxy group via reaction with trifluoromethylating agents.

For example, 4-chlorotoluene may undergo sequential fluorination and etherification steps to yield the final product . Industrial processes often employ nickel or aluminum-based catalysts to enhance reaction efficiency .

Industrial Production

As a High Production Volume (HPV) chemical, it is manufactured in regions including Europe, the U.S., and Asia, with annual production estimates ranging from 100–1,000 tonnes in the EU . Key manufacturers emphasize controlled conditions to minimize byproducts such as polychlorinated or polyfluorinated impurities .

Physicochemical Properties

PropertyValueSource
Molecular Weight264.55 g/mol
Density1.52 g/cm³
Boiling Point150–154°C
Melting PointNot reported (likely <25°C)
Vapor Pressure~1 mmHg at 25°C (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., THF, DCM)
Refractive Index1.414

The compound’s low water solubility and high volatility are attributed to its hydrophobic trifluoromethyl groups and aromatic backbone .

Chemical Reactivity and Applications

Reactivity Profile

  • Electrophilic Substitution: The electron-withdrawing -CF₃ and -OCF₃ groups deactivate the benzene ring, directing incoming electrophiles to meta/para positions.

  • Nucleophilic Aromatic Substitution: Chlorine at position 1 can be replaced by nucleophiles (e.g., amines, alkoxides) under harsh conditions.

  • Coupling Reactions: Used in Suzuki-Miyaura and Ullmann reactions to form biaryl structures, leveraging palladium catalysts.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a building block for drugs targeting CNS disorders and anti-inflammatory agents .

  • Agrochemicals: Key precursor for herbicides and insecticides due to its stability under environmental conditions .

  • Materials Science: Incorporated into polymers and coatings for enhanced thermal and chemical resistance .

Toxicological and Environmental Considerations

Health Hazards

  • Acute Toxicity: Causes skin irritation and respiratory distress upon inhalation . Narcotic effects observed at high concentrations .

  • Carcinogenicity: Classified as Group 2B (possibly carcinogenic) by IARC, based on rodent studies showing hepatocellular carcinomas .

  • Sensitization: Potential for allergic contact dermatitis due to reactive intermediates .

Environmental Fate

  • Persistence: Low biodegradability due to C-F bonds; estimated half-life in soil >180 days .

  • Bioaccumulation: High log P (octanol-water partition coefficient) of ~3.5 suggests accumulation in adipose tissue .

  • Volatilization: Rapid evaporation from water bodies (half-life: 4 hours in rivers, 5 days in lakes) .

Regulatory Status

  • EU REACH: Listed as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties .

  • U.S. EPA: Regulated under TSCA, with production volumes reported at 4,500–23,000 tonnes/year .

  • Australia: Requires exposure monitoring in industrial settings and restricts consumer use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator